

Crystal structure analysis of substituted dimethoxybenzene derivatives

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Compound of Interest

Compound Name: Methyl 5-bromo-2,4-dimethoxybenzoate

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Dimethoxybenzene derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceutical and agrochemical products. Their molecular geometry, stereochemistry, and intermolecular interactions, all of which are elucidated through crystal structure analysis, play a pivotal role in determining their biological activity and physical properties. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of substituted dimethoxybenzene derivatives, presents key crystallographic data, and outlines the logical workflows in this field of study.

Methodologies and Experimental Protocols

The determination of the crystal structure of substituted dimethoxybenzene derivatives is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

1.1 Synthesis of Substituted Dimethoxybenzene Derivatives

The synthesis of these derivatives often starts from a commercially available dimethoxybenzene, such as 1,4-dimethoxybenzene. A common synthetic route involves the methylation of hydroquinone using dimethyl sulfate and an alkali.^[1] For instance, iodomethane

can be added to a solution of hydroquinone and potassium hydroxide in dimethyl sulfoxide (DMSO) to yield 1,4-dimethoxybenzene.^[1] Further substitutions on the benzene ring can be achieved through various organic reactions to introduce functional groups like nitro or halogen atoms.^[2]

1.2 Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction studies. A frequently successful method for dimethoxybenzene derivatives is slow evaporation.

Experimental Protocol: Crystallization by Slow Evaporation

- **Dissolution:** Dissolve the synthesized and purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, petroleum ether) to create a saturated or near-saturated solution.^[3]
- **Filtration:** Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
- **Evaporation:** Place the filtered solution in a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over a period of several days to a week at room temperature.^[3]
- **Crystal Harvesting:** Once well-formed, plateless, and colorless single crystals of suitable size appear, they are carefully harvested from the mother liquor for analysis.^[3]

1.3 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.^[4]

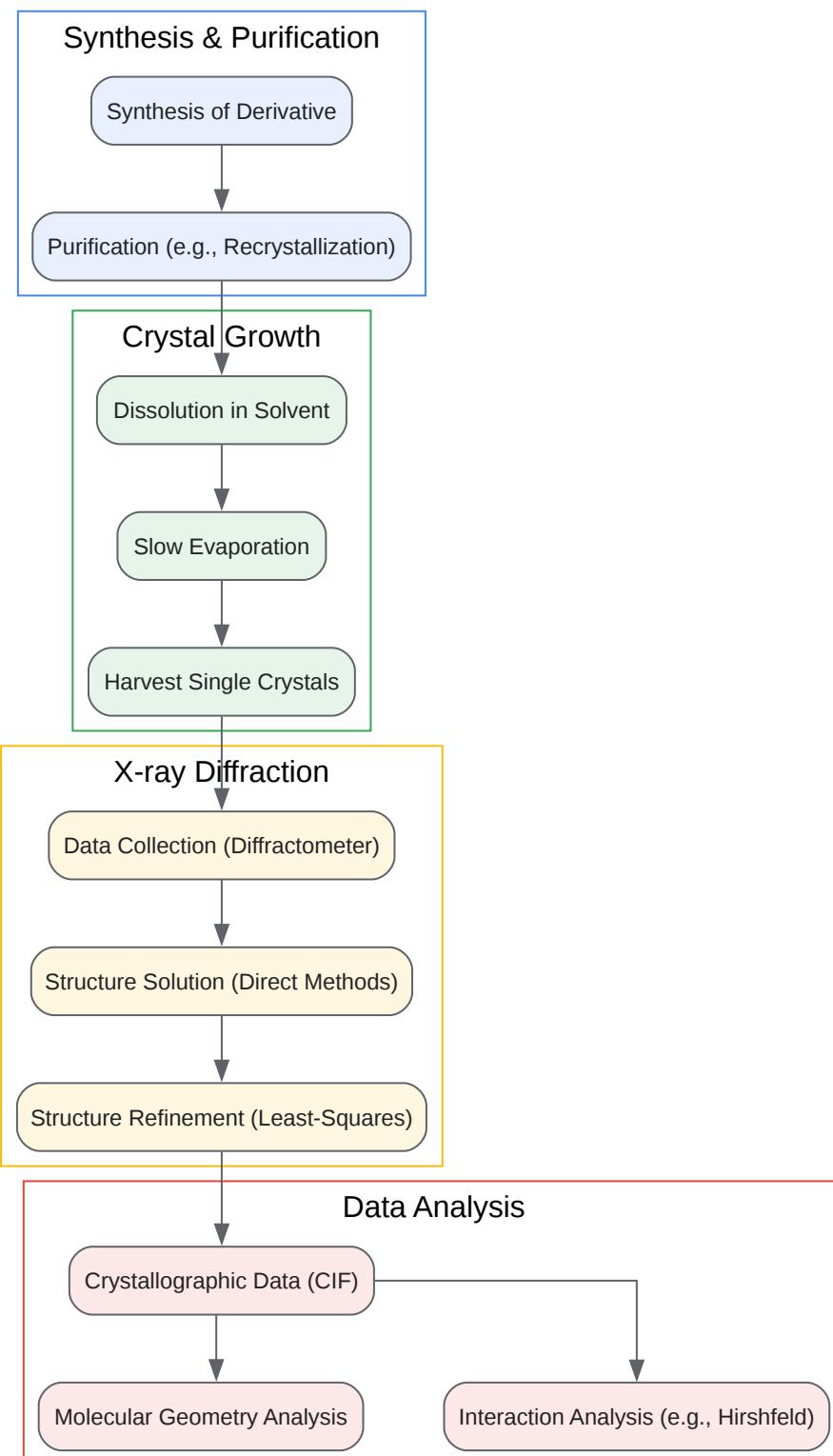
Experimental Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.^[5]

- Data Collection: The mounted crystal is placed in a diffractometer equipped with a CCD area detector. X-rays (commonly Mo-K α or Cu-K α radiation) are directed at the crystal, which is rotated through various angles.[5][6] The diffraction pattern of the X-rays is recorded at a controlled temperature (e.g., room temperature or 123 K).[5][6]
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. Corrections for factors like Lorentz, polarization, and absorption are applied.[5]
- Structure Solution: The crystal structure is solved using direct methods (e.g., with software like SHELXS97). This step provides an initial model of the atomic positions.[5]
- Structure Refinement: The initial model is refined using full-matrix least-squares techniques (e.g., with SHELXL97) against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.[5] Hydrogen atoms are typically placed in geometrically calculated positions. The final refinement results in a low R-factor, indicating a good fit between the model and the observed data.[5]

Below is a diagram illustrating the general workflow for crystal structure analysis.

Experimental Workflow for Crystal Structure Analysis

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Caption: A flowchart detailing the key stages from synthesis to final data analysis in crystal structure determination.

Crystal Structure and Conformational Analysis

The crystal structures of substituted dimethoxybenzene derivatives reveal important details about their molecular conformation and packing.

2.1 Crystallographic Systems

Many dimethoxybenzene derivatives crystallize in the monoclinic system, often in space groups such as $P2_1/c$.^{[3][7][8]} The unit cell of these structures typically contains four molecules ($Z=4$).^{[7][8]}

2.2 Conformational Preferences of Methoxy Groups

The orientation of the two methoxy groups relative to the benzene ring is a key conformational feature. Studies on o-dimethoxybenzene have shown that the methoxy groups can adopt two stable conformations that are close in energy and easily interconvertible.^[9]

- Coplanar Conformation: The most stable conformation where both methoxy groups lie in the same plane as the benzene ring.^[9]
- Perpendicular Conformation: A second stable conformation where one methoxy group is nearly perpendicular to the benzene ring, stabilized by C-H…O interactions.^[9]

The specific conformation adopted in the crystal lattice is influenced by the steric and electronic effects of other substituents on the ring and by the intermolecular forces that maximize packing efficiency.



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Caption: The two low-energy conformations of the methoxy groups in ortho-substituted dimethoxybenzene.

2.3 Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. In substituted dimethoxybenzene derivatives, these include:

- Hydrogen Bonds: C-H…O interactions are prominent, where hydrogen atoms from methyl groups or the aromatic ring interact with oxygen atoms of the methoxy groups.[3]
- Van der Waals Forces: These forces contribute significantly to the overall crystal packing.
- Halogen Bonding: In halogen-substituted derivatives, interactions involving bromine or chlorine atoms can also play a role in stabilizing the structure.[3]

Tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts within the crystal.[3][10]

Crystallographic Data of Representative Derivatives

Quantitative data from crystal structure analysis provides the precise geometric parameters of the molecule. The table below summarizes key crystallographic data for a representative compound, 1,4-Dichloro-2,5-dimethoxybenzene, which serves as an informative analogue for this class of molecules.

Table 1: Crystallographic Data for 1,4-Dichloro-2,5-dimethoxybenzene[8]

Parameter	Value
Chemical Formula	C ₈ H ₈ Cl ₂ O ₂
Molecular Weight	207.05 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.453(2)
b (Å)	9.876(2)
c (Å)	10.878(3)
α (°)	90
β (°)	109.58(2)
γ (°)	90
Volume (Å ³)	855.9(4)
Z	4
Calculated Density (g/cm ³)	1.605

Table 2: Selected Bond Lengths and Angles for (3,4-dimethoxybenzylidene)propanedinitrile[5]

Bond/Angle	Length (Å) / Angle (°)
C(7)-C(8)	1.355(2)
C(8)-C(9)	1.442(2)
C(9)-N(1)	1.144(2)
C(8)-C(10)	1.432(2)
C(10)-N(2)	1.145(2)
O(1)-C(3)	1.366(2)
O(2)-C(4)	1.370(2)
C(7)-C(8)-C(9)	121.2(2)
C(7)-C(8)-C(10)	120.4(2)
C(2)-C(3)-O(1)	125.1(1)
C(5)-C(4)-O(2)	125.4(1)

Note: Atom numbering corresponds to the original publication.

Conclusion

The crystal structure analysis of substituted dimethoxybenzene derivatives provides invaluable atomic-level insights into their conformation and solid-state packing. A meticulous experimental approach, from synthesis and crystallization to high-resolution X-ray diffraction, is essential for obtaining reliable structural data. This information is fundamental for understanding structure-activity relationships, which is a cornerstone of rational drug design and materials science. The interplay of substituent effects and weak intermolecular forces dictates the final crystal architecture, influencing key properties such as solubility and stability. Complementary computational techniques like DFT and Hirshfeld analysis further deepen the understanding of the electronic properties and interaction patterns of these versatile compounds.[3][7]

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